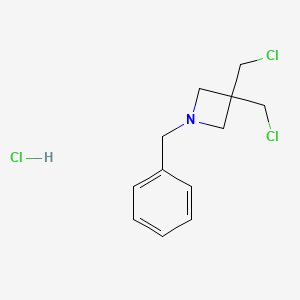

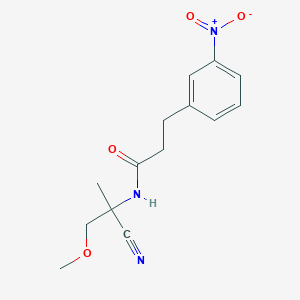

1-(5-Chloropyridin-2-yl)-N-ethylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions, which can provide insight into the chemical behavior and properties of similar structures. For instance, the first paper discusses a compound with a pyridinyl component and its binding affinity at the sigma receptor, which could suggest potential biological activity for the compound .

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the first paper, involves the combination of a pyridinyl structure with other chemical groups to form ligands with high affinity for the sigma receptor . Although the exact synthesis of "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" is not detailed, the methodologies used for similar compounds typically involve multi-step organic synthesis processes, where the pyridinyl group is modified to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" is crucial for their interaction with biological targets. The third paper provides an analysis of the crystal packing of isomeric compounds with pyridine rings, which are structurally related to the compound . The study shows that the orientation of the pyridine residues is orthogonal to the plane of the bridging groups, which could be relevant for the molecular structure analysis of "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" .

Chemical Reactions Analysis

The second paper discusses the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents to form different heterocyclic compounds . This indicates that the pyridinyl group in "1-(5-Chloropyridin-2-yl)-N-ethylethanamine" may also undergo reactions with nucleophiles, potentially leading to a variety of derivatives with diverse chemical and biological properties.

Physical and Chemical Properties Analysis

While the papers do not directly provide information on the physical and chemical properties of "1-(5-Chloropyridin-2-yl)-N-ethylethanamine," they do offer insights into the properties of structurally related compounds. For example, the binding affinity of the compounds to the sigma receptor, as discussed in the first paper, is a chemical property that is influenced by the molecular structure . The crystal packing interactions described in the third paper also suggest that intermolecular forces, such as C–H⋯N and π⋯π interactions, play a significant role in the solid-state properties of these compounds .

科学的研究の応用

Electro-Optic Materials

1-(5-Chloropyridin-2-yl)-N-ethylethanamine is utilized in the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives. These derivatives are key components in developing nonlinear optical/electro-optic materials. They are used in the layer-by-layer formation of intrinsically acentric, highly transparent nonlinear optical/electro-optic multilayers, which have significant applications in optoelectronics and photonics (Facchetti et al., 2003).

Catalysts in Chemical Synthesis

The compound is involved in the preparation of potential hemilabile (imino)pyridine Palladium(II) complexes, which act as selective ethylene dimerization catalysts. These catalysts are used in organic synthesis and industrial processes, highlighting the compound's role in facilitating important chemical transformations (Nyamato et al., 2015).

Magnetic Properties Research

In the field of magnetic properties research, 1-(5-Chloropyridin-2-yl)-N-ethylethanamine is used in synthesizing nickel(II) complexes. These complexes have been studied for their unique magnetic properties, contributing to the understanding of metamagnetism and magnetic interactions in molecular structures (Chattopadhyay et al., 2007).

Anticancer Research

In anticancer research, derivatives of this compound have been synthesized and assessed for their antiproliferative activity against human breast cancer cell lines. This research contributes to the development of new potential anticancer agents, highlighting the compound's significance in medicinal chemistry (Panneerselvam et al., 2022).

Insecticidal Activity

This compound is also crucial in synthesizing insecticidal agents. Its derivatives have shown effectiveness in controlling insect populations, contributing to agricultural and environmental protection (Shi et al., 2008).

特性

IUPAC Name |

1-(5-chloropyridin-2-yl)-N-ethylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-3-11-7(2)9-5-4-8(10)6-12-9/h4-7,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTPELFZMIAWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloropyridin-2-yl)-N-ethylethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)

![4-(isopropylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3002888.png)

![Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B3002891.png)

![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline](/img/structure/B3002896.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)

![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)